molecular formula C8H8N2O2S B13099233 (2-(Methylthio)furo[2,3-d]pyrimidin-6-yl)methanol CAS No. 649558-78-1

(2-(Methylthio)furo[2,3-d]pyrimidin-6-yl)methanol

Cat. No.: B13099233
CAS No.: 649558-78-1
M. Wt: 196.23 g/mol
InChI Key: YQWTTWCXHFKMQT-UHFFFAOYSA-N
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Description

(2-(Methylthio)furo[2,3-d]pyrimidin-6-yl)methanol is a heterocyclic compound that belongs to the class of furo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities, including anticancer and analgesic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Methylthio)furo[2,3-d]pyrimidin-6-yl)methanol typically involves the aza-Wittig reaction of functionalized iminophosphoranes with carbon disulfide, followed by further reaction with alkyl halides or halogenated aliphatic esters

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2-(Methylthio)furo[2,3-d]pyrimidin-6-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The furan ring can be reduced under specific conditions to form dihydrofuran derivatives.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkoxides or carboxylates are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrofuran derivatives.

    Substitution: Ethers and esters.

Mechanism of Action

The mechanism of action of (2-(Methylthio)furo[2,3-d]pyrimidin-6-yl)methanol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Methylthio)furo[2,3-d]pyrimidin-6-yl)methanol is unique due to the presence of both a methylthio group and a hydroxymethyl group, which contribute to its distinct chemical reactivity and biological activity. Its dual anticancer and analgesic properties make it a promising candidate for further research and development .

Properties

CAS No.

649558-78-1

Molecular Formula

C8H8N2O2S

Molecular Weight

196.23 g/mol

IUPAC Name

(2-methylsulfanylfuro[2,3-d]pyrimidin-6-yl)methanol

InChI

InChI=1S/C8H8N2O2S/c1-13-8-9-3-5-2-6(4-11)12-7(5)10-8/h2-3,11H,4H2,1H3

InChI Key

YQWTTWCXHFKMQT-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C2C=C(OC2=N1)CO

Origin of Product

United States

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